molecular formula C17H21N7 B12242775 N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine

N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B12242775
M. Wt: 323.4 g/mol
InChI Key: WVRWXMDEISXXAZ-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

N,5-dimethyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpiperidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C17H21N7/c1-13-10-18-17(19-11-13)22(2)14-4-3-8-23(12-14)15-6-9-24-16(21-15)5-7-20-24/h5-7,9-11,14H,3-4,8,12H2,1-2H3

InChI Key

WVRWXMDEISXXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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